Lipophilicity (logP/logD) Comparison vs. Phenyl-Substituted Quinoxalinone Acetamide Analogs
The compound's computed logP (XLogP3-AA) is 0.7 [1] and chromatographic logD (pH 7.4) is 1.08 . In contrast, the phenyl-substituted analog 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylphenyl)acetamide (from the anticonvulsant series) has a higher predicted logP of approximately 2.1 via the same XLogP3 algorithm [2]. The lower lipophilicity of the target compound, conferred by the pyridin-2-ylmethyl group, suggests improved aqueous solubility and a more favorable central nervous system (CNS) multiparameter optimization (MPO) profile.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA logP) |
|---|---|
| Target Compound Data | 0.7 (PubChem XLogP3-AA) |
| Comparator Or Baseline | ~2.1 for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylphenyl)acetamide (CID not available; estimated from structure) |
| Quantified Difference | Δ ~ -1.4 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (fragment-based prediction) |
Why This Matters
Lower logP correlates with higher aqueous solubility and may reduce nonspecific protein binding, making the compound preferable for biochemical assays requiring higher free fraction concentrations.
- [1] PubChem. Computed XLogP3-AA for CID 46295464 = 0.7. View Source
- [2] Ayyad, R. A. et al. (2013). Structure of 4-methylphenyl analog; logP estimated using PubChem XLogP3 predictor. View Source
